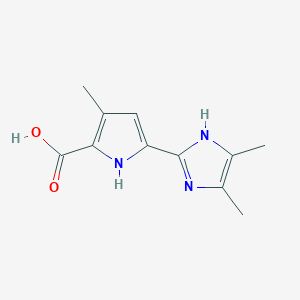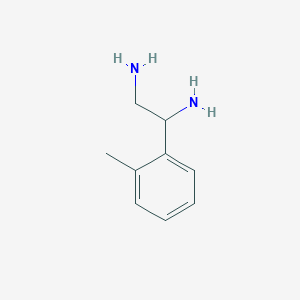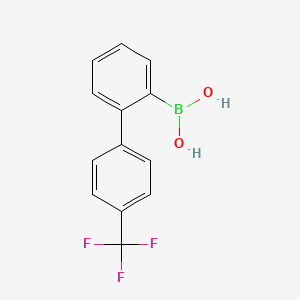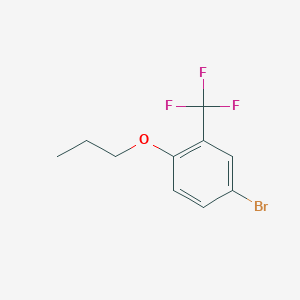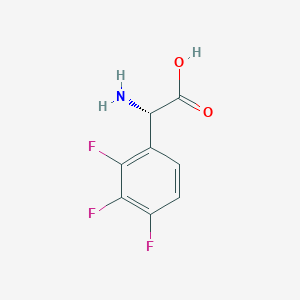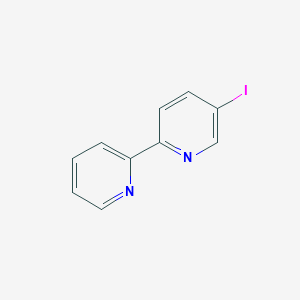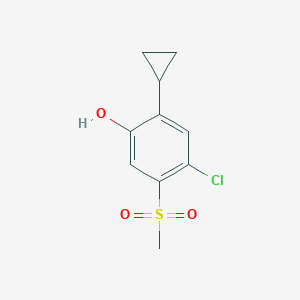
N-(1-Bromo-propylidene)-acetamidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Bromo-propylidene)-acetamidine is an organic compound characterized by the presence of a bromine atom attached to a propylidene group, which is further connected to an acetamidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Bromo-propylidene)-acetamidine typically involves the reaction of a suitable precursor with bromine under controlled conditions. One common method involves the bromination of a propylidene derivative, followed by the introduction of the acetamidine group through a condensation reaction. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and the process is usually carried out at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, followed by purification steps such as distillation or recrystallization to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-Bromo-propylidene)-acetamidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction Reactions: Reduction can lead to the removal of the bromine atom or the conversion of the acetamidine group to other functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium thiocyanate in polar solvents are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium iodide can yield N-(1-Iodo-propylidene)-acetamidine, while oxidation with potassium permanganate can produce corresponding oxides.
Aplicaciones Científicas De Investigación
N-(1-Bromo-propylidene)-acetamidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for investigating biological pathways.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the manufacture of agrochemicals.
Mecanismo De Acción
The mechanism by which N-(1-Bromo-propylidene)-acetamidine exerts its effects involves interactions with specific molecular targets. The bromine atom can participate in halogen bonding, while the acetamidine group can form hydrogen bonds or coordinate with metal ions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-Iodo-propylidene)-acetamidine
- N-(1-Chloro-propylidene)-acetamidine
- N-(1-Fluoro-propylidene)-acetamidine
Uniqueness
N-(1-Bromo-propylidene)-acetamidine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s behavior in chemical reactions and its interactions with biological targets.
Propiedades
Fórmula molecular |
C5H9BrN2 |
|---|---|
Peso molecular |
177.04 g/mol |
Nombre IUPAC |
N-ethanimidoylpropanimidoyl bromide |
InChI |
InChI=1S/C5H9BrN2/c1-3-5(6)8-4(2)7/h7H,3H2,1-2H3 |
Clave InChI |
ZQZNGHHLFCNSGU-UHFFFAOYSA-N |
SMILES canónico |
CCC(=NC(=N)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-((2R,3R,5S)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-hydroxytetrahydrofuran-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide](/img/structure/B13034772.png)
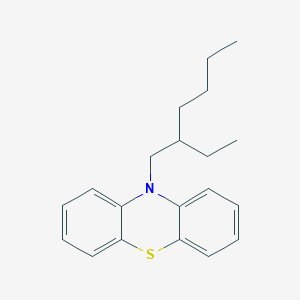
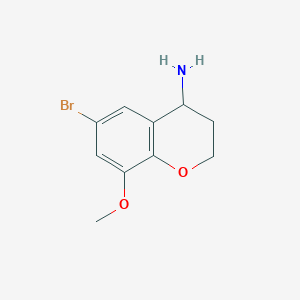
![2-[[(5S,7R)-3-ethyl-1-adamantyl]oxy]ethanol](/img/structure/B13034788.png)

